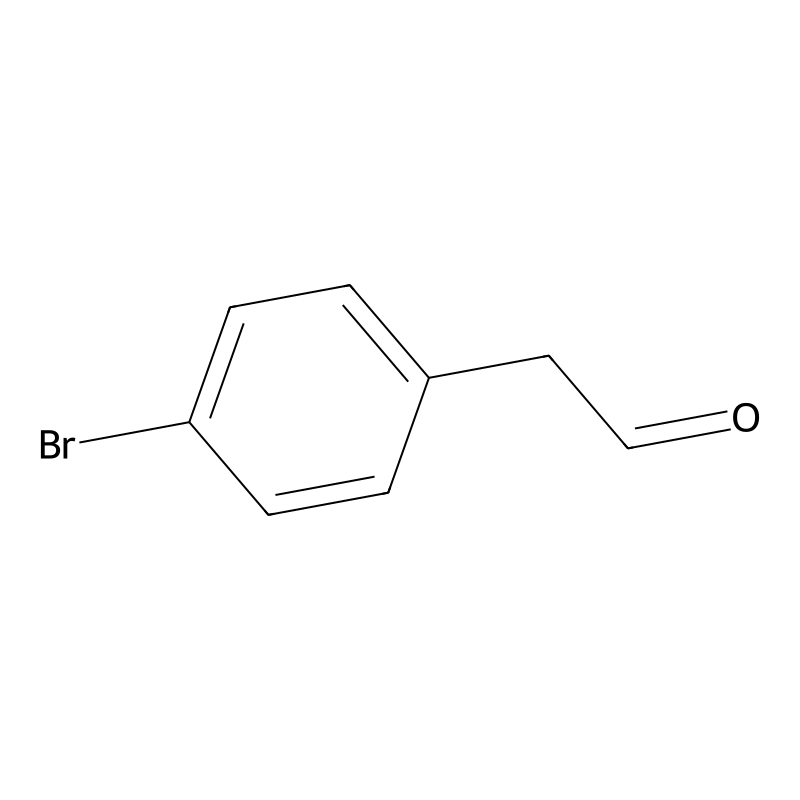

(4-Bromophenyl)acetaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

(4-Bromophenyl)acetaldehyde possesses a reactive aldehyde group, making it a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various reactions, including:

- Aldol condensation: This reaction combines two carbonyl compounds to form a β-hydroxycarbonyl compound. (4-Bromophenyl)acetaldehyde can react with other aldehydes or ketones to form complex molecules with diverse functionalities .

- Wittig reaction: This reaction utilizes a phosphonium ylide to form a new carbon-carbon double bond. (4-Bromophenyl)acetaldehyde can be used as a starting material to introduce a vinyl group with a bromophenyl substituent into various organic molecules .

Medicinal Chemistry:

- Bromine substitution: The bromine atom can be readily substituted with other functional groups through various chemical reactions. This allows for the creation of analogues with potentially different biological activities .

- Aldehyde functionality: The aldehyde group can participate in various biological processes, including protein modification and signal transduction. However, further research is needed to understand the specific biological effects of (4-Bromophenyl)acetaldehyde.

Material Science:

The aromatic ring and the aldehyde group in (4-Bromophenyl)acetaldehyde suggest potential applications in material science, although specific research is scarce.

- Polymer synthesis: The reactive aldehyde group can be used to create linkages between (4-Bromophenyl)acetaldehyde molecules, potentially leading to the formation of polymers with unique properties .

- Conjugated materials: The presence of the aromatic ring suggests potential for exploring (4-Bromophenyl)acetaldehyde in the development of conjugated materials with interesting electronic and optical properties .

(4-Bromophenyl)acetaldehyde is an organic compound characterized by the presence of a bromine atom at the para position of a phenyl ring, linked to an acetaldehyde functional group. Its chemical formula is C₈H₇BrO, and it has a molecular weight of 199.04 g/mol. The compound features a reactive aldehyde group, which allows it to engage in various

- Nucleophilic Addition: The carbonyl carbon in the aldehyde group can undergo nucleophilic attack by alcohols or amines, leading to the formation of acetals or imines, respectively.

- Oxidation: Strong oxidizing agents, such as potassium permanganate, can oxidize the aldehyde to form carboxylic acids.

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles under specific conditions, allowing for diverse synthetic pathways .

Research indicates that (4-Bromophenyl)acetaldehyde exhibits biological activity, particularly as a reagent in the synthesis of trisubstituted azetidin-2-one derivatives known for their cytotoxic properties. These derivatives have shown promise in various biological assays, suggesting potential applications in medicinal chemistry .

Several methods exist for synthesizing (4-Bromophenyl)acetaldehyde:

- Direct Bromination: Bromination of phenylacetaldehyde can yield (4-Bromophenyl)acetaldehyde.

- Wittig Reaction: This method involves reacting triphenyl phosphonium ylide with an appropriate aldehyde precursor to produce the desired compound .

- Cross-Coupling Reactions: Utilizing Suzuki or other cross-coupling methods can facilitate the formation of (4-Bromophenyl)acetaldehyde from suitable aryl halides and aldehydes .

(4-Bromophenyl)acetaldehyde finds applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Material Science: Its unique properties may allow for applications in developing new materials, although specific research is limited.

- Pharmaceuticals: The compound's derivatives may have potential therapeutic applications due to their biological activity .

Several compounds share structural similarities with (4-Bromophenyl)acetaldehyde. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-Bromo-2,6-dimethylbenzaldehyde | 0.86 | Contains two methyl groups on the benzene ring |

| 4-Bromoacetophenone | 0.89 | Features a ketone functional group instead of an aldehyde |

| 4-Bromo-phenol | 0.81 | Contains a hydroxyl group instead of an aldehyde |

These compounds highlight the uniqueness of (4-Bromophenyl)acetaldehyde due to its specific functional groups and reactivity patterns. The presence of both the bromine atom and the aldehyde functionality distinguishes it from similar compounds, potentially impacting its reactivity and applications in synthetic chemistry.

The synthesis of (4-bromophenyl)acetaldehyde emerged alongside mid-20th-century innovations in aromatic bromination and aldehyde chemistry. Early methods relied on bromination of phenylacetaldehyde derivatives, but these often suffered from poor regioselectivity. A breakthrough came in 1966 with the development of acetal-protected intermediates, which allowed controlled bromination at the para position. For example, α-bromophenylacetaldehyde dimethyl acetal served as a precursor, enabling the isolation of the pure aldehyde after deprotection. Modern protocols, such as the hydrolysis of ethyl 4-bromophenylacetate under basic conditions, achieve yields exceeding 90%. These advances resolved historical challenges in accessing the compound reliably, paving the way for its widespread adoption.

Significance in Organic Synthesis

(4-Bromophenyl)acetaldehyde’s dual functionality—the electron-deficient aromatic ring and the electrophilic aldehyde—makes it a linchpin in multicomponent reactions. It is pivotal in synthesizing:

- Azetidin-2-ones: As a precursor to cytotoxic β-lactams, it participates in Staudinger reactions with imines to form cis-restricted combretastatin analogs.

- Hydrazones: Condensation with hydrazines yields hydrazone derivatives, which exhibit antitumor and antimicrobial activities.

- Heterocycles: Its aldehyde group facilitates cyclocondensations to generate benzodiazepines and pyridines, as demonstrated in the enantioselective synthesis of haouamine A.

The compound’s versatility is further highlighted in palladium-catalyzed cross-couplings, where it serves as a coupling partner for constructing biaryl systems.

Role as a Synthetic Intermediate

In multistep syntheses, (4-bromophenyl)acetaldehyde acts as a modular building block. For instance, in the total synthesis of haouamine A, it undergoes Heck coupling with pyrone-alkynes to assemble the indeno-tetrahydropyridine core. Additionally, its conversion to methyl 4-bromophenylacetate via Fischer esterification is a key step in producing nonsteroidal anti-inflammatory drug (NSAID) precursors. The table below summarizes its applications:

Research Evolution and Current Significance

Recent studies focus on sustainable methodologies. Biocatalytic approaches using halogenating enzymes have enabled regioselective bromination of phenylacetaldehyde derivatives, reducing reliance on harsh reagents. Additionally, asymmetric organocatalytic reactions leverage the aldehyde’s reactivity to access enantiopure pharmaceuticals. The compound’s role in materials science is also emerging, with investigations into its use in liquid crystals and conductive polymers.

Reactivity Profile in Organic Synthesis

(4-Bromophenyl)acetaldehyde exhibits characteristic reactivity patterns typical of aromatic aldehydes, enhanced by the presence of the electron-withdrawing bromine substituent at the para position. The compound demonstrates high reactivity toward nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon. The aldehyde functional group serves as a primary reactive site, making it a valuable synthetic intermediate in organic chemistry.

The compound possesses a reactive aldehyde group that allows it to participate in various organic transformations, including nucleophilic addition reactions, condensation reactions, and cross-coupling processes. The electron-withdrawing bromine substituent influences the reactivity by increasing the electrophilicity of the carbonyl carbon, thereby enhancing its susceptibility to nucleophilic attack.

Condensation Reactions

(4-Bromophenyl)acetaldehyde readily participates in aldol condensation reactions, which represent fundamental carbon-carbon bond-forming processes in organic synthesis. The aldol condensation involves the reaction of the compound with enolate ions generated from carbonyl compounds containing α-hydrogen atoms. Under basic conditions, the aldehyde can undergo self-condensation or cross-condensation with ketones to produce β-hydroxy aldehydes or their dehydrated products.

The mechanism proceeds through enolate formation, followed by nucleophilic attack on the carbonyl carbon, resulting in the formation of β-hydroxy aldehydes. Upon heating, these products can undergo dehydration to yield α,β-unsaturated aldehydes, which are valuable synthetic intermediates. The presence of the bromine substituent can influence the reaction outcome by affecting the stability of intermediate species and the overall reaction rate.

Pictet-Spengler Reaction Applications

Classical Pictet-Spengler Mechanisms

(4-Bromophenyl)acetaldehyde serves as a suitable substrate for Pictet-Spengler reactions, which involve the condensation of β-arylethylamines with aldehydes to form tetrahydroisoquinoline derivatives. The reaction proceeds through the formation of an iminium ion intermediate, followed by intramolecular cyclization. The mechanism involves initial condensation of the aldehyde with the amine substrate, generating an iminium ion that undergoes 6-endo-trig cyclization to form the heterocyclic product.

The reaction typically requires acidic conditions to promote iminium ion formation and subsequent cyclization. The electron-withdrawing nature of the bromine substituent can enhance the electrophilicity of the aldehyde, facilitating the initial condensation step. The classical Pictet-Spengler reaction has been extensively studied and represents a well-established method for the synthesis of isoquinoline alkaloids and related heterocycles.

Oxa-Pictet-Spengler Variations

The oxa-Pictet-Spengler reaction represents a variation where oxygen nucleophiles replace nitrogen nucleophiles in the cyclization process. (4-Bromophenyl)acetaldehyde can participate in oxa-Pictet-Spengler reactions with tryptophol derivatives to form tetrahydropyrano[3,4-b]indole structures. This reaction proceeds through the formation of oxocarbenium ion intermediates, which undergo cyclization to generate the cyclic ether products.

The mechanism involves initial formation of an acetal intermediate, followed by acid-catalyzed cyclization through oxocarbenium ion formation. The reaction can be rendered enantioselective through the use of chiral catalysts, enabling the synthesis of enantioenriched cyclic ether products. The oxa-Pictet-Spengler reaction has found applications in the synthesis of complex natural products and pharmaceutical intermediates.

Stereoselective Aspects

Stereoselective Pictet-Spengler reactions involving (4-Bromophenyl)acetaldehyde can be achieved through the use of chiral catalysts or auxiliaries. The stereochemical outcome depends on the transition state geometry and the stabilization of competing stereoisomeric intermediates. Computational studies have revealed that non-covalent interactions, including hydrogen bonding and electrostatic effects, play crucial roles in determining stereoselectivity.

The kinetic stereocontrol in these reactions arises from differential stabilization of diastereomeric transition states. The presence of the bromine substituent can influence the stereochemical course by affecting the conformational preferences of intermediate species and transition states. Enantioselective catalysts, such as chiral phosphoric acids and bisthiourea compounds, have been developed to achieve high levels of stereoselectivity in these transformations.

Cross-Coupling Reaction Behaviors

(4-Bromophenyl)acetaldehyde exhibits excellent reactivity in Suzuki-Miyaura cross-coupling reactions due to the presence of the bromine leaving group. The reaction proceeds through the classical palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination steps. The aldehyde functional group remains intact during the cross-coupling process, allowing for subsequent transformations of the resulting biaryl aldehydes.

The cross-coupling reactions can be performed under mild conditions using palladium catalysts, bases, and arylboronic acids. The presence of the aldehyde group provides a handle for further functionalization of the cross-coupled products. Other cross-coupling reactions, including nickel-catalyzed processes, have also been developed for the transformation of brominated aldehydes.

Oxidation and Reduction Pathways

The aldehyde functional group in (4-Bromophenyl)acetaldehyde can be readily oxidized to the corresponding carboxylic acid using various oxidizing agents. Common oxidants include chromium trioxide (Jones reagent), potassium permanganate, and enzymatic systems. The oxidation proceeds through the formation of hydrate intermediates, which undergo further oxidation to yield carboxylic acids.

Reduction of the aldehyde group can be achieved using hydride reducing agents such as sodium borohydride or lithium aluminum hydride. The reduction follows the classical mechanism involving nucleophilic attack by hydride ion on the carbonyl carbon, followed by protonation to yield the primary alcohol. The bromine substituent remains intact during these transformations, allowing for selective modification of the aldehyde functionality.

Reaction Mechanisms

The reaction mechanisms involving (4-Bromophenyl)acetaldehyde generally follow well-established pathways for aldehydes and aromatic compounds. Nucleophilic addition reactions proceed through the formation of tetrahedral intermediates, with the carbonyl carbon undergoing rehybridization from sp² to sp³. The mechanism involves nucleophilic attack on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

The general mechanistic pathway for carbonyl addition reactions involves protonation, nucleophilic addition, proton transfer, elimination, and deprotonation steps. These elementary steps can be combined in various sequences to account for the diverse reactivity patterns observed with aldehydes. The presence of the bromine substituent can influence the reaction kinetics and thermodynamics through electronic effects.

Functional Group Transformations

(4-Bromophenyl)acetaldehyde undergoes various functional group transformations that are characteristic of aldehydes. The aldehyde group can be converted to acetals through reaction with alcohols under acidic conditions. The formation of cyanohydrins through reaction with hydrogen cyanide represents another important transformation.

The compound can participate in imine formation reactions with primary amines, yielding Schiff bases. Secondary amines react to form enamines, which are useful intermediates in organic synthesis. The Wittig reaction can be employed to convert the aldehyde to alkenes through the use of phosphorus ylides. These transformations demonstrate the versatility of the aldehyde functional group in synthetic applications.

Supramolecular Catalysis Interactions

(4-Bromophenyl)acetaldehyde can participate in supramolecular catalysis systems where non-covalent interactions between the substrate and catalyst facilitate enhanced reactivity and selectivity. Supramolecular catalysts can accelerate reactions by positioning reactants in close proximity and stabilizing transition states. The aldehyde functional group can engage in hydrogen bonding interactions with host molecules, leading to substrate recognition and activation.

Host-guest complexes involving (4-Bromophenyl)acetaldehyde have been studied for their ability to enhance reaction rates and selectivity. The encapsulation of the aldehyde within supramolecular hosts can provide a unique microenvironment that influences the reaction outcome. These systems have shown promise for achieving selective transformations that are difficult to accomplish with traditional catalysts.

Supramolecular catalysis systems can control the reactivity of (4-Bromophenyl)acetaldehyde through transient host-guest complexation. The formation of supramolecular assemblies can modulate the catalytic activity by controlling the accessibility of reactive sites. These approaches represent a promising strategy for developing more efficient and selective catalytic systems for aldehyde transformations.